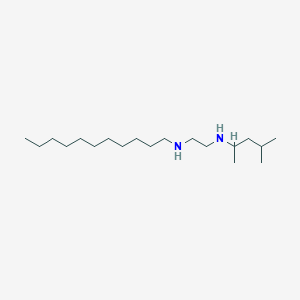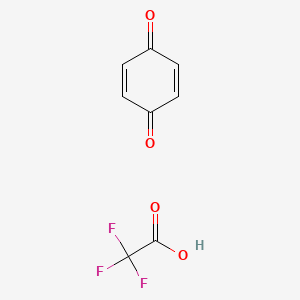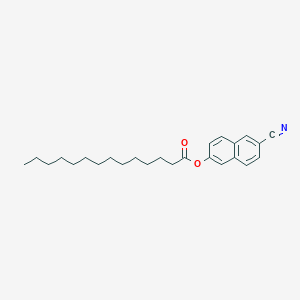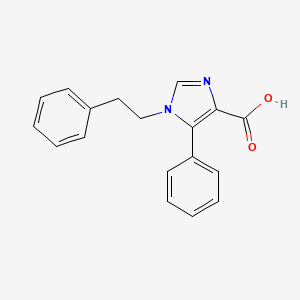
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is an organic compound with a complex structure. It is characterized by the presence of a diamine group, which consists of two amine groups attached to an ethane backbone. The compound also features a 4-methylpentan-2-yl group and an undecyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 4-methylpentan-2-amine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine often employs large-scale reactors and advanced purification techniques. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the compound. Additionally, continuous monitoring and optimization of reaction parameters are essential to achieve consistent quality in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amine groups in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amine compounds.
Applications De Recherche Scientifique
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and interactions, particularly those involving amine groups.
Industry: N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(4-Methylpentan-2-yl)-N~4~-phenylbenzene-1,4-diamine
- N~1~-(4-Methylpentan-2-yl)-N~4~-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine
Uniqueness
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features. The presence of both a 4-methylpentan-2-yl group and an undecyl group distinguishes it from other similar compounds, providing it with distinct chemical and physical properties.
Propriétés
Numéro CAS |
627522-41-2 |
|---|---|
Formule moléculaire |
C19H42N2 |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
N'-(4-methylpentan-2-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C19H42N2/c1-5-6-7-8-9-10-11-12-13-14-20-15-16-21-19(4)17-18(2)3/h18-21H,5-17H2,1-4H3 |
Clé InChI |
QZBLHAFXZDVHKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)

![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)

![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)

![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)

![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
